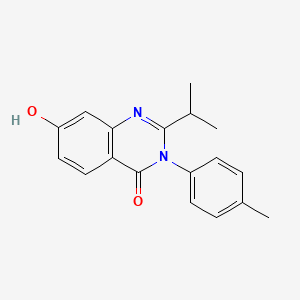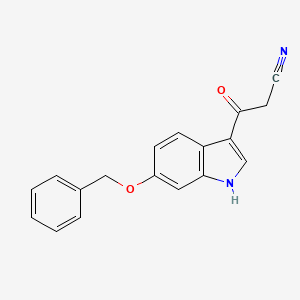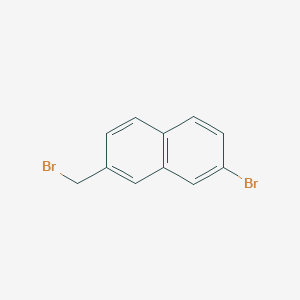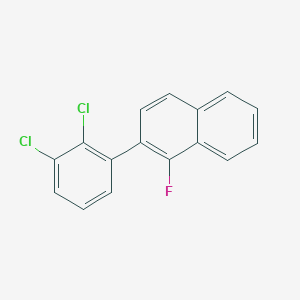
3,3',5,5'-Tetrachloro-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,5,5’-Tetrachloro-2,2’-bipyridine is a chemical compound with the molecular formula C10H4Cl4N2 and a molecular weight of 293.96 g/mol It is characterized by the presence of four chlorine atoms and two pyridine rings, making it a halogenated bipyridine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrachloro-2,2’-bipyridine typically involves the halogenation of bipyridine derivatives. One common method includes the use of a Cu-catalyzed Finkelstein reaction to introduce chlorine atoms on the heteroaromatic scaffold . This is followed by a Pd-catalyzed coupling reaction to form the bipyridine structure. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like copper(I) iodide and palladium(II) acetate .
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetrachloro-2,2’-bipyridine may involve large-scale halogenation processes using similar catalytic systems. The scalability of these reactions allows for the efficient production of the compound in significant quantities, which is essential for its application in various industries.
化学反应分析
Types of Reactions
3,3’,5,5’-Tetrachloro-2,2’-bipyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace chlorine atoms with other groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridines, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.
科学研究应用
3,3’,5,5’-Tetrachloro-2,2’-bipyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,3’,5,5’-Tetrachloro-2,2’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and pyridine rings allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: This compound is similar in structure but lacks the nitrogen atoms present in 3,3’,5,5’-Tetrachloro-2,2’-bipyridine.
3,3’,5,5’-Tetrachloro-2-iodo-4,4’-bipyridine: This compound includes an iodine atom, which can alter its chemical properties and reactivity.
Uniqueness
3,3’,5,5’-Tetrachloro-2,2’-bipyridine is unique due to the presence of both chlorine atoms and pyridine rings, which confer specific chemical properties and reactivity. Its ability to undergo various chemical reactions and form strong interactions with molecular targets makes it valuable in scientific research and industrial applications.
属性
CAS 编号 |
100846-28-4 |
|---|---|
分子式 |
C10H4Cl4N2 |
分子量 |
294.0 g/mol |
IUPAC 名称 |
3,5-dichloro-2-(3,5-dichloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H4Cl4N2/c11-5-1-7(13)9(15-3-5)10-8(14)2-6(12)4-16-10/h1-4H |
InChI 键 |
LBWLQILBBQSTFR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)C2=C(C=C(C=N2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11834592.png)


![Propan-2-yl [methyl(diphenyl)silyl]acetate](/img/structure/B11834621.png)
![N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine](/img/structure/B11834623.png)
![11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide](/img/structure/B11834628.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B11834629.png)


![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11834646.png)
![N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide](/img/structure/B11834648.png)
